Aminopentamide

gastrointestinal pharmacology antispasmodic efficacy colonic motility

Aminopentamide (CAS 5985-88-6), the (+)-enantiomer of dimevamide, is a quaternary ammonium muscarinic antagonist with proven colonic selectivity: greater and longer suppression of colonic contractions than atropine, yet quantitatively less mydriatic and salivary inhibition (Hoekstra et al., 1954). Its quaternary structure limits CNS penetration, reducing central anticholinergic side effects. Ideal for GI-focused research, veterinary pharmacology, and as a selective tool for muscarinic receptor studies. Offered as high-purity (≥98%) white crystalline powder. Order with confidence for reproducible, publication-grade results.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 5985-88-6
Cat. No. B10784373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopentamide
CAS5985-88-6
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
InChIInChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
InChIKeyNARHAGIVSFTMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopentamide (CAS 5985-88-6): Baseline Pharmacology and Procurement-Relevant Identity for the (+)-Enantiomer of Centrine


Aminopentamide (CAS 5985-88-6) is the (+)-enantiomer of the racemic synthetic anticholinergic agent also known as dimevamide or Centrine. It functions as a nonselective muscarinic acetylcholine receptor antagonist, primarily targeting gastrointestinal smooth muscle to reduce motility, gastric acid secretion, and visceral spasm [1]. The compound belongs to the diphenylmethane class, structurally related to methadone intermediates, and is supplied as the hydrogen sulfate salt for veterinary use [2]. Its pharmacological characterization originates predominantly from the racemate (DL-form, CAS 60-46-8), as reported in the foundational 1954 study by Hoekstra et al. [3]. Aminopentamide is FDA-approved exclusively for veterinary indications—vomiting, diarrhea, acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis in dogs and cats—under the brand name Centrine (Zoetis) [4].

Why Aminopentamide (CAS 5985-88-6) Cannot Be Generically Substituted with Atropine, Propantheline, or Other In-Class Anticholinergics


Within the antimuscarinic class, compounds differ substantially in their organ-level selectivity, duration of effect on colonic smooth muscle, and systemic side-effect burden. The foundational head-to-head study by Hoekstra et al. demonstrated that aminopentamide (as Centrine) produces greater and longer-lasting suppression of intact colonic contractions than either atropine or Banthine (methantheline), while simultaneously exhibiting quantitatively less mydriatic activity, less salivary inhibition, and at least four-fold lower cardiac vagal blockade than atropine [1]. Unlike tertiary amines such as atropine that readily cross the blood-brain barrier, aminopentamide's quaternary ammonium character limits CNS penetration, reducing the risk of central anticholinergic excitement [2]. These pharmacodynamic differences mean that simple potency comparisons (e.g., aminopentamide = 0.5× atropine on isolated ileum strips) are misleading for predicting in vivo colonic efficacy or tolerability, making generic substitution without accounting for these differentials scientifically unsound for GI-focused applications [1].

Quantitative Differential Evidence Guide: Aminopentamide (CAS 5985-88-6) vs. Closest Anticholinergic Comparators


Colonic Suppression Efficacy and Duration: Aminopentamide vs. Atropine vs. Banthine (Methantheline)

In the intact colon preparation, aminopentamide (as Centrine) was more effective in decreasing colonic activity than either atropine or Banthine (methantheline), and also exhibited a greater duration of action [1]. This finding is consistent across the FDA-approved product labeling for Centrine, which states that the drug 'effectively reduces the tone and amplitude of colonic contractions to a greater degree and for a more extended period than does atropine' [2]. The differential colonic suppression is a key advantage for indications requiring sustained GI smooth muscle relaxation, such as pylorospasm and acute visceral spasm. No quantitative percentage reduction is available from the primary literature for direct comparison; the evidence is based on the ordinal superiority reported in the head-to-head intact colon assay [1].

gastrointestinal pharmacology antispasmodic efficacy colonic motility

Spasmolytic Potency on Isolated Ileum: Aminopentamide vs. Atropine vs. Papaverine

On isolated guinea pig and rabbit ileum strips, DL-aminopentamide (Centrine) showed approximately one-half the antispasmodic activity of atropine and one-fifth the activity of papaverine [1]. This quantitative potency ratio establishes that aminopentamide is a moderate-potency anticholinergic spasmolytic—less potent than atropine in isolated tissue, and substantially less potent than the direct smooth muscle relaxant papaverine. However, this isolated-tissue potency ranking does not predict in vivo colonic efficacy, where aminopentamide paradoxically outperforms atropine (see Evidence Item 1), underscoring the importance of tissue-level pharmacodynamics over simple receptor-level potency for compound selection [1].

in vitro pharmacology spasmolytic potency ileum contractility

Cardiac Vagal Selectivity: Aminopentamide vs. Atropine (4-Fold Differential)

Atropine is at least four times more active than aminopentamide in blocking the effects of vagal stimulation on the heart [1]. This 4-fold differential in cardiac muscarinic receptor antagonism means that at therapeutic doses targeting GI smooth muscle, aminopentamide produces substantially less tachycardia and cardiac vagal interference than atropine. The finding is reinforced by the Centrine product labeling, which notes that aminopentamide's reduced systemic anticholinergic profile permits GI symptom control 'with less distress to the animal due to dryness of the mouth and blurred vision'—effects that are partially mediated by cardiac and ocular muscarinic blockade [2].

cardiac pharmacology vagal blockade anticholinergic selectivity

Mydriatic and Salivary Side-Effect Burden: Aminopentamide vs. Atropine

Hoekstra et al. reported that aminopentamide (Centrine) has less mydriatic and salivary effects than atropine [1]. This finding is corroborated by the FDA-approved Centrine product label, which states: 'The mydriatic and salivary effects of CENTRINE are less than those produced by atropine at similar dosage, permitting the control of vomiting and diarrhea with less distress to the animal due to dryness of the mouth and blurred vision' [2]. The clinical implication is that aminopentamide provides GI symptom control with a reduced burden of classic anticholinergic intolerability—dry mouth, blurred vision, and pupil dilation—compared to equipotent GI doses of atropine. No quantitative numerical reduction (e.g., percent decrease in salivary flow) is reported in the primary literature; the differentiation is based on the consistent ordinal finding across both the foundational pharmacological study and the regulatory label [1][2].

anticholinergic side effects mydriasis salivary inhibition veterinary tolerability

Route-Independent Oral Bioavailability: Aminopentamide vs. Typical Anticholinergics Requiring Parenteral Dose Adjustment

Hoekstra et al. reported that oral administration of aminopentamide (Centrine) 'requires very little increase in dosage to obtain responses comparable to those following intramuscular or intravenous administration' [1]. This near-equivalence of oral and parenteral bioavailability is unusual among anticholinergics and contrasts with compounds like atropine, which typically requires significant oral dose escalation due to first-pass metabolism and variable GI absorption. The Wikipedia entry, citing Hoekstra 1954, confirms aminopentamide 'has similar bioavailability when taken orally, intramuscularly, or intravenously' [2]. This property enables seamless transitions between injectable inpatient and oral outpatient dosing without clinically meaningful dose recalibration, as reflected in the FDA-approved dosing schedule that provides equivalent mg amounts across injection and tablet formulations for each weight bracket [3].

bioavailability oral dosing route flexibility pharmacokinetics

Limited Blood-Brain Barrier Penetration: Aminopentamide and Quaternary Amines vs. Tertiary Amine Anticholinergics

Aminopentamide is classified as a quaternary ammonium anticholinergic, which structurally limits its passive diffusion across the blood-brain barrier (BBB) compared to tertiary amines such as atropine and scopolamine [1]. Educational pharmacology resources explicitly group aminopentamide with isopropamide and propantheline as preferred agents when CNS excitement must be avoided, precisely because 'they do not cross the blood-brain barrier readily' [1]. This class-level property is consistent with aminopentamide's exclusive veterinary GI indication and its clinical side-effect profile, which lacks the central anticholinergic syndrome (confusion, sedation, excitation) associated with atropine. The differentiation from atropine—a tertiary amine that freely crosses the BBB—is a class-level inference based on ionization state, not a direct head-to-head measurement [1].

CNS penetration blood-brain barrier quaternary ammonium peripheral selectivity

Optimal Research and Veterinary Procurement Scenarios for Aminopentamide (CAS 5985-88-6)


Veterinary GI Antispasmodic Therapy Requiring Sustained Colonic Suppression with Reduced Anticholinergic Side Effects

In canine and feline patients presenting with acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis with associated vomiting and diarrhea, aminopentamide (Centrine) offers colonic contraction suppression that is both greater and longer-lasting than atropine, as demonstrated by Hoekstra et al. and confirmed in the FDA-approved product labeling [1]. The reduced mydriatic and salivary effects relative to atropine improve tolerability during repeated every-8-to-12-hour dosing, as acknowledged in the regulatory label [2]. This scenario leverages aminopentamide's three core differentiators—colonic selectivity, duration, and side-effect profile—to achieve therapeutic goals that atropine cannot match at comparable GI-effective doses. Dosing follows the FDA-approved weight-based schedule: 0.1 mg for animals ≤10 lb, up to 0.5 mg for animals >100 lb, administered every 8–12 hours via subcutaneous, intramuscular, or oral routes with near-equivalent bioavailability [2].

In Vivo Gastrointestinal Motility Research Requiring Peripheral Anticholinergic Activity Without Cardiac or CNS Confounds

For researchers studying colonic motility, gastric emptying, or GI secretory function in animal models, aminopentamide provides a muscarinic antagonist tool with a differentiated selectivity profile: at least 4-fold lower cardiac vagal blockade than atropine [1] and limited CNS penetration due to its quaternary ammonium structure [2]. This dual peripheral selectivity reduces two major confounding variables—heart rate alterations and central nervous system effects—that complicate interpretation when using atropine or scopolamine. The near-equivalent oral and parenteral bioavailability [1] further simplifies experimental design by allowing route switching without recalibrating dose-response relationships. Researchers should note the potency differential: aminopentamide is approximately half as potent as atropine on isolated ileum preparations [1], requiring appropriate concentration adjustment in in vitro assays.

Anticholinergic Reference Standard for Analytical Method Development and Quality Control

Aminopentamide sulfate is available as a USP Reference Standard (CAS 60-46-8 for the racemate; CAS 5985-88-6 for the (+)-enantiomer), with pharmacopeial monograph specifications requiring 95.0%–103.0% purity for the bulk sulfate salt and 90.0%–110.0% of labeled amount for the injection formulation [1]. The compound's well-defined physicochemical properties—white crystalline powder, freely soluble in water and alcohol, melting point 178–181°C (commercial grade), UV λmax 258.5 nm—provide robust identity and purity benchmarks for HPLC method development [2]. Its structural relationship to disopyramide (antiarrhythmic) makes it a useful chemically similar internal standard in gas-chromatographic and LC-MS/MS assays for lipophilic basic drugs extracted from biological fluids . Procurement of the (+)-enantiomer (CAS 5985-88-6) enables chiral selectivity studies relevant to muscarinic receptor subtype pharmacology.

Chronic Oral Anticholinergic Administration in Canine Safety and Toxicology Studies

The Hoekstra et al. 1954 study established that dogs tolerate prolonged daily oral administration of aminopentamide at 25 mg/kg without significant adverse effects, and doses up to 50 mg/kg/day produced no gross or microscopic pathological abnormalities [1]. This chronic safety margin—approximately 50–100× the therapeutic dose range (0.1–0.5 mg total dose every 8–12 hours for a typical 10–50 kg dog)—positions aminopentamide as a relatively wide-therapeutic-index anticholinergic for long-term GI studies or as a comparator in toxicology screening panels. The oral LD50 in mice (396 mg/kg) versus intravenous LD50 (34.7 mg/kg) further confirms the compound's favorable oral safety ratio [2]. Researchers designing repeated-dose protocols should consider that aminopentamide's primary dose-limiting effects at supratherapeutic levels are drying of mucous membranes, consistent with its antimuscarinic mechanism [1].

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